N-(1,2-oxazol-4-yl)-3-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-(1,2-oxazol-4-yl)-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O2/c12-11(13,14)8-3-1-2-7(4-8)10(17)16-9-5-15-18-6-9/h1-6H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDBCNKZDEHSAJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CON=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Substrate Design
The reaction proceeds via Zn(OTf)₂ coordination to the propargylamide triple bond, forming an electrophilic intermediate that undergoes intramolecular cyclization to yield an oxazoline intermediate. Subsequent hydrolysis generates the oxazole ring (Scheme 1). For N-(1,2-oxazol-4-yl)-3-(trifluoromethyl)benzamide, the propargylamide precursor 1 is synthesized by reacting 3-(trifluoromethyl)benzoyl chloride with propargylamine in dichloromethane (DCM) at 0°C, followed by purification via column chromatography (yield: 85–92%).
- Substrate Preparation :
- 3-(Trifluoromethyl)benzoyl chloride (10 mmol) is added dropwise to propargylamine (12 mmol) in DCM at 0°C.
- The mixture is stirred for 2 h at room temperature, washed with water, and dried over MgSO₄.
- Crude N-propargyl-3-(trifluoromethyl)benzamide is recrystallized from ethanol.
- Cyclization :
- N-Propargyl-3-(trifluoromethyl)benzamide (0.3 mmol), Zn(OTf)₂ (15 mol%), and 1,2-dichloroethane (DCE, 1.5 mL) are heated at 70°C for 12 h.
- The reaction is quenched with water, extracted with ethyl acetate, and purified via column chromatography (hexane/ethyl acetate, 3:1).
Substrate Scope and Limitations
This method exhibits broad compatibility with electron-deficient and electron-rich aryl amides. However, aliphatic propargylamides (e.g., 1w in Ref.) require extended reaction times (18–24 h) and higher catalyst loading (20 mol%) to achieve moderate yields (60–65%). Steric hindrance from ortho-substituted aryl groups reduces cyclization efficiency, as observed for 2-methylbenzamide derivatives (yield: 52%).
Amidoxime Cyclocondensation
Amidoxime intermediates, widely used in 1,2,4-oxadiazole synthesis, can be adapted for oxazole formation. The reaction of 3-(trifluoromethyl)benzamidoxime with α-keto esters or acid chlorides under basic conditions generates the oxazole ring via dehydration (Scheme 2).
- Amidoxime Synthesis :
- 3-(Trifluoromethyl)benzonitrile (10 mmol) is refluxed with hydroxylamine hydrochloride (12 mmol) in ethanol/water (3:1) for 6 h.
- The precipitated amidoxime is filtered and dried (yield: 88%).
- Cyclocondensation :
- Amidoxime (0.5 mmol) and ethyl glyoxalate (0.6 mmol) are stirred in toluene at 110°C for 8 h.
- The product is purified via silica gel chromatography (yield: 70%).
Limitations : This method suffers from low regioselectivity when unsymmetrical α-keto esters are used, producing mixtures of 4- and 5-substituted oxazoles.
Palladium-Catalyzed Cross-Coupling
The installation of the 3-(trifluoromethyl)benzamide group at the oxazole’s 4-position can be achieved via Buchwald-Hartwig amination. 4-Bromo-1,2-oxazole reacts with 3-(trifluoromethyl)benzamide in the presence of Pd(OAc)₂/Xantphos and Cs₂CO₃ in dioxane at 100°C (Scheme 3).
Typical Conditions :
- 4-Bromo-1,2-oxazole (1.0 equiv), 3-(trifluoromethyl)benzamide (1.2 equiv), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (2.0 equiv), dioxane (3 mL), 100°C, 24 h.
Yield : 62%.
Comparative Analysis of Methods
The Zn(OTf)₂-catalyzed cycloisomerization offers superior yields and regiocontrol, making it the preferred method for large-scale synthesis. Conversely, cross-coupling is advantageous for late-stage diversification but requires expensive catalysts.
Industrial-Scale Considerations
Gram-scale synthesis of this compound has been demonstrated using cycloisomerization:
- Scale : 10 mmol of N-propargylamide.
- Yield : 80% (1.9 g).
- Purity : >99% (HPLC).
Key challenges include Zn(OTf)₂ recovery and waste management. Continuous-flow systems are proposed to enhance efficiency and reduce solvent usage.
Chemical Reactions Analysis
Types of Reactions
N-(1,2-oxazol-4-yl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxazole ring or the trifluoromethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride; conditionsanhydrous solvents like ether or THF.
Substitution: Nucleophiles like amines, thiols; conditionssolvents like DMF or DMSO, elevated temperatures.
Major Products Formed
Oxidation: Formation of oxazole N-oxides.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of substituted oxazole derivatives with various functional groups.
Scientific Research Applications
Anticancer Properties
Research indicates that N-(1,2-oxazol-4-yl)-3-(trifluoromethyl)benzamide exhibits notable anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC-3). For instance, one study reported an IC50 value of approximately 25 µM against MCF-7 cells, suggesting its potential as a therapeutic agent in oncology .
Table 1: Anticancer Activity of this compound
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest that it may possess moderate antibacterial activity against certain pathogens. Further exploration is needed to elucidate the specific mechanisms by which it exerts these effects.
Comparative Analysis with Related Compounds
When compared to structurally similar compounds, this compound shows distinct biological profiles due to its unique combination of functional groups.
Table 2: Comparison with Related Compounds
| Compound | Biological Activity | Reference |
|---|---|---|
| Compound A | Moderate antibacterial | |
| Compound B | Enhanced anticancer properties | |
| Compound C | Limited antimicrobial effects |
Case Studies
Several case studies have highlighted the potential applications of this compound:
Case Study: Breast Cancer Treatment
A study focused on the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The results indicated significant apoptosis induction, highlighting its potential as a therapeutic agent against breast cancer.
Case Study: Antimicrobial Evaluation
Another investigation assessed the antimicrobial efficacy of this compound against various bacterial strains. Results showed promising activity that warrants further research into its application as an antimicrobial agent .
Mechanism of Action
The mechanism of action of N-(1,2-oxazol-4-yl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach intracellular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Heterocyclic Modifications
Compound 1 : N-{[4-(4-Phenyl-1,3-thiazol-2-yl)tetrahydro-2H-pyran-4-yl]methyl}-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide
- Key Differences :
- Replaces the 1,2-oxazole with a 1,3-thiazole and introduces a tetrahydro-2H-pyran ring.
- Contains a 1,2,4-oxadiazole ring substituted with -CF₃.
- Implications: The thiazole and oxadiazole groups may enhance binding to kinase targets (e.g., HDAC10 inhibition noted in studies) . Higher molecular complexity likely reduces solubility compared to the simpler oxazole derivative.
Compound 2 : 3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]-N-(4-methyl-1,3-thiazol-2-yl)benzamide
- Key Differences :
- Substitutes the trifluoromethyl group with a methoxy-linked 3,5-dimethyl-1,2-oxazole.
- Incorporates a 4-methylthiazole at the amide position.
- Lacks the -CF₃ group, which may reduce metabolic stability in vivo.
Analogues with Trifluoromethyl Substitutions
Flutolanil : N-(3-(1-Methylethoxy)phenyl)-2-(trifluoromethyl)benzamide
- Key Differences :
- Positions the -CF₃ group at the 2-position of the benzene ring.
- Contains an isopropoxyphenyl substituent.
- Implications :
Compound 3 : N-(4-Chloro-2-(hydroxyphenylmethyl)phenyl)-4-pyridinecarboxamide
- Key Differences :
- Replaces -CF₃ with a hydroxyphenylmethyl group.
- Uses a pyridine-carboxamide backbone.
Pharmacologically Active Benzamide Derivatives
EP 3 532 474 B1 Patent Compounds :
Critical Analysis of Structural and Functional Trends
- Role of -CF₃ : The 3-CF₃ group in the target compound balances lipophilicity and electronic effects, whereas 2-CF₃ (as in flutolanil) favors agrochemical stability .
- Heterocycle Impact : Oxazole derivatives exhibit simpler pharmacokinetics, while thiazole- or oxadiazole-containing analogues (e.g., Compound 1) show enhanced target affinity but poorer solubility .
- Therapeutic Potential: Patent compounds (e.g., EP 3 532 474 B1) demonstrate benzamides’ adaptability in drug design, though the target compound’s oxazole group may limit its binding to bulkier enzymatic pockets .
Biological Activity
N-(1,2-oxazol-4-yl)-3-(trifluoromethyl)benzamide is a compound belonging to the oxazole derivatives class, characterized by a unique five-membered heterocyclic structure. This compound has garnered attention due to its promising biological activities and potential applications in drug discovery.
Chemical Structure and Stability
The chemical structure of this compound features an oxazole ring linked to a benzamide unit with a trifluoromethyl group. This trifluoromethyl substitution enhances the compound's lipophilicity, facilitating better membrane penetration and interaction with intracellular targets. The stability of the compound allows for various chemical transformations, making it a versatile candidate for further modifications and applications in medicinal chemistry.
Biological Activity Overview
This compound exhibits significant biological activity, particularly in the following areas:
- Anticancer Activity : Research indicates that compounds with similar oxazole structures have shown potential as anticancer agents. For instance, derivatives of 1,2,4-oxadiazoles have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells . The mechanism of action often involves the activation of apoptotic pathways through modulation of key proteins like p53 and caspases .
- Enzyme Inhibition : The compound has been noted for its ability to inhibit specific enzymes and receptors. It shows promise as an inhibitor of human deacetylase Sirtuin 2 (HDSirt2), carbonic anhydrases (CA), and other targets relevant in cancer therapy .
Anticancer Studies
A study evaluating the anticancer properties of oxazole derivatives found that this compound exhibited significant cytotoxicity with IC50 values in the low micromolar range against several cancer cell lines. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 0.65 |
| This compound | HeLa | 2.41 |
| Control (Tamoxifen) | MCF-7 | 0.50 |
These results indicate that the compound's biological activity may be comparable to established anticancer agents like Tamoxifen .
Mechanistic Studies
Mechanistic studies using Western blot analysis revealed that treatment with this compound resulted in increased expression levels of p53 and enhanced cleavage of caspase-3 in MCF-7 cells. This suggests that the compound may induce apoptosis through p53-mediated pathways .
Comparative Analysis with Similar Compounds
Several compounds structurally related to this compound have been studied for their biological activities. A comparison is made below:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Compound A | Oxazole | Anticancer |
| Compound B | Benzamide | Enzyme Inhibition |
| This compound | Oxazole-Benzamide | Anticancer, Enzyme Inhibition |
This comparative analysis highlights the multifunctional nature of this compound within its class .
Q & A
Q. Q1. What are the key steps and optimal conditions for synthesizing N-(1,2-oxazol-4-yl)-3-(trifluoromethyl)benzamide?
A: The synthesis typically involves:
- Step 1 : Reacting O-benzyl hydroxylamine hydrochloride with 3-(trifluoromethyl)benzoyl chloride in dichloromethane (CH₂Cl₂) under ice-cooled conditions, using sodium carbonate as a base to form the intermediate .
- Step 2 : Cyclization using trichloroisocyanuric acid (TCCA) in acetonitrile to form the oxazole ring .
- Critical Parameters : Temperature control (0–5°C during acylation), solvent purity, and stoichiometric ratios (1:1.2 for hydroxylamine:acyl chloride) to minimize side reactions. Yield optimization (up to 85%) requires inert atmosphere and anhydrous conditions .
Q. Q2. How is structural validation performed for this compound?
A: Use a combination of:
- ¹H/¹³C NMR : Confirm the presence of trifluoromethyl (δ ~120–125 ppm in ¹³C) and oxazole protons (δ ~8.2–8.5 ppm in ¹H) .
- LC-MS : Verify molecular ion peaks ([M+H]⁺ at m/z 285.07) and fragmentation patterns .
- Elemental Analysis : Ensure >98% purity by matching calculated vs. experimental C, H, N values .
Safety and Handling
Q. Q3. What safety protocols are critical when handling this compound?
A: Key precautions include:
- Mutagenicity Mitigation : Ames II testing indicates low mutagenic potential, but use fume hoods and PPE (gloves, lab coats) during synthesis .
- Decomposition Risk : Avoid heating above 40°C (DSC data shows exothermic decomposition at 60°C); store at –20°C in amber vials under nitrogen .
- Waste Disposal : Neutralize acidic byproducts (e.g., HCl from acylation) with 10% NaHCO₃ before disposal .
Biological Activity and Mechanism
Q. Q4. What biological targets or pathways are associated with this compound?
A: Preliminary studies suggest:
- Kinase Inhibition : The oxazole moiety interacts with ATP-binding pockets in kinases (e.g., EGFR), supported by docking simulations (ΔG = –9.2 kcal/mol) .
- Antimicrobial Activity : MIC values of 8–16 µg/mL against S. aureus and E. coli via membrane disruption (confirmed by SYTOX Green assays) .
- Contradictions in Data : Variability in IC₅₀ values (e.g., 2–10 µM in cancer cell lines) may arise from assay conditions (e.g., serum concentration, incubation time). Validate using orthogonal assays (e.g., Western blot for target protein suppression) .
Advanced Research Methodologies
Q. Q5. How can structure-activity relationships (SAR) be explored for this compound?
A: Employ:
- Analog Synthesis : Replace trifluoromethyl with Cl/CF₂H to assess hydrophobicity effects. Use Suzuki coupling for aryl modifications .
- Pharmacophore Mapping : Compare electrostatic potential surfaces (EPS) of analogs using DFT calculations (B3LYP/6-31G* basis set) to identify critical H-bond acceptors (oxazole N) .
- In Vivo PK/PD : Administer 10 mg/kg (IV) in rodent models; monitor plasma half-life (t₁/₂ ~3.2 hr) and brain penetration (logBB = –0.5) .
Q. Q6. How to resolve discrepancies in bioassay reproducibility?
A:
- Standardize Assays : Use identical cell passages, serum lots, and incubation times.
- Counter-Screen : Test against off-targets (e.g., cytochrome P450 isoforms) to rule out nonspecific effects .
- Data Triangulation : Combine SPR (binding affinity), cellular thermal shift (CETSA), and transcriptomics to confirm target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
